1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine
CAS No.: 1018618-89-7
VCID: VC8038409
Molecular Formula: C13H19BrN2O
Molecular Weight: 299.21 g/mol
* For research use only. Not for human or veterinary use.
![1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine - 1018618-89-7](/images/structure/VC8038409.png)
Description |
1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine is a chemical compound of interest in various fields of research, particularly in organic chemistry and pharmacology. This compound is often studied in its dihydrochloride form, which is more stable and commonly used in laboratory settings. The molecular formula for the dihydrochloride form is C13H21BrCl2N2O, with a molecular weight of 372.1 g/mol and a CAS number of 1334149-15-3 . Synthesis and ApplicationsThe synthesis of 1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine typically involves the reaction of a piperidine derivative with a bromophenoxy compound. This process can be tailored to produce the dihydrochloride form, which is more stable and easier to handle. While specific applications of this compound are not widely documented, its structure suggests potential use in drug development or as a precursor for other pharmaceutical compounds. The presence of a piperidine ring and a bromophenoxy group indicates possible biological activity, which could be explored in further research. Research Findings and Potential UsesGiven the lack of specific data on this compound, further research is needed to fully understand its properties and potential applications. This could involve in vitro and in vivo studies to assess its safety, efficacy, and mechanism of action. Safety and HandlingHandling of 1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride requires standard laboratory precautions due to its chemical nature. Although specific safety data sheets (MSDS) are not available, it is advisable to treat the compound as potentially hazardous and follow general guidelines for handling organic chemicals. |
---|---|
CAS No. | 1018618-89-7 |
Product Name | 1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine |
Molecular Formula | C13H19BrN2O |
Molecular Weight | 299.21 g/mol |
IUPAC Name | 1-[2-(4-bromophenoxy)ethyl]piperidin-4-amine |
Standard InChI | InChI=1S/C13H19BrN2O/c14-11-1-3-13(4-2-11)17-10-9-16-7-5-12(15)6-8-16/h1-4,12H,5-10,15H2 |
Standard InChIKey | MZYJWGIWBBZSPK-UHFFFAOYSA-N |
SMILES | C1CN(CCC1N)CCOC2=CC=C(C=C2)Br |
Canonical SMILES | C1CN(CCC1N)CCOC2=CC=C(C=C2)Br |
PubChem Compound | 28802817 |
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume